molecular formula C5H6F2O2 B1333607 1,1-Difluoropentane-2,4-dione CAS No. 41739-23-5

1,1-Difluoropentane-2,4-dione

Cat. No.: B1333607
CAS No.: 41739-23-5
M. Wt: 136.1 g/mol
InChI Key: XUGVULWHXORSOM-UHFFFAOYSA-N
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Description

1,1-Difluoropentane-2,4-dione is an organic compound with the molecular formula C5H6F2O2 It is a fluorinated derivative of pentane-2,4-dione, characterized by the presence of two fluorine atoms at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoropentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 4-chloro-6-hydrazinylpyrimidine with this compound in ethanol under reflux conditions . The reaction mixture is then cooled, and the solvent is removed under reduced pressure to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is often produced as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing fluorine, which are known for their enhanced activity and metabolic stability .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoropentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1-Difluoropentane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine.

    Biology: The compound is employed in the development of fluorinated biomolecules, which can be used as probes or inhibitors in biological studies.

    Medicine: In pharmaceutical research, this compound serves as an intermediate in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoropentane-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,1,1-Trifluoropentane-2,4-dione: Another fluorinated derivative with three fluorine atoms at the 1-position.

    Pentane-2,4-dione: The non-fluorinated parent compound.

    1,1-Difluoro-2,4-dioxopentane: A structural isomer with different positioning of the fluorine atoms.

Uniqueness: 1,1-Difluoropentane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorine-containing pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

1,1-difluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-3(8)2-4(9)5(6)7/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVULWHXORSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380971
Record name 1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41739-23-5
Record name 1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Difluoropentane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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